N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and methanesulfonamide groups. One common method involves the use of palladium-catalyzed coupling reactions. For instance, the Pd-mediated alkynylation of N-(3-iodopyridin-2-yl)sulfonamide in the presence of 2-aminoethanol as a base can be employed . This reaction proceeds via a coupling-cyclization sequence in a single-pot, facilitating the formation of the desired compound.
Analyse Chemischer Reaktionen
N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like 2-aminoethanol, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit sirtuins, a class of enzymes involved in cellular regulation . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(4-Cyclopropoxy-6-iodopyridin-2-YL)methanesulfonamide can be compared with similar compounds such as:
- N-(4-cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide
- N-(4-cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide
- N-(4-Iodopyridin-2-yl)methanesulfonamide
These compounds share similar structural features but differ in the position of the substituents on the pyridine ring
Eigenschaften
Molekularformel |
C9H11IN2O3S |
---|---|
Molekulargewicht |
354.17 g/mol |
IUPAC-Name |
N-(4-cyclopropyloxy-6-iodopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11IN2O3S/c1-16(13,14)12-9-5-7(4-8(10)11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
QJSPUMSLZAXMQA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC(=CC(=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.